3-nitro-N-(4-phenylbutyl)benzamide
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Overview
Description
3-nitro-N-(4-phenylbutyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a phenylbutyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-nitrobenzoic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Reduction: 3-amino-N-(4-phenylbutyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 4-phenylbutylamine.
Scientific Research Applications
3-nitro-N-(4-phenylbutyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be utilized in the development of new polymers and coatings with improved performance characteristics.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(4-propionylphenyl)benzamide: Similar structure but with a propionyl group instead of a phenylbutyl group.
N-(4-nitrophenyl)benzamide: Lacks the phenylbutyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness
3-nitro-N-(4-phenylbutyl)benzamide is unique due to its specific structural features, such as the phenylbutyl group, which may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-nitro-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c20-17(15-10-6-11-16(13-15)19(21)22)18-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,18,20) |
InChI Key |
LGKNOKGVKBAWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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